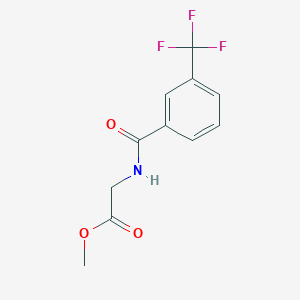

Methyl 2-(3-(trifluoromethyl)benzamido)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 2-(3-(trifluoromethyl)benzamido)acetate is an organic compound with the molecular formula C11H10F3NO3 and a molecular weight of 261.20 g/mol . This compound is known for its unique chemical structure, which includes a trifluoromethyl group attached to a benzamido moiety, making it a valuable intermediate in various chemical syntheses and industrial applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(3-(trifluoromethyl)benzamido)acetate typically involves the reaction of 3-(trifluoromethyl)benzoic acid with methyl glycinate. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond . The reaction conditions generally include:

- Solvent: Dichloromethane (DCM)

- Temperature: Room temperature

- Reaction time: 12-24 hours

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability .

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 2-(3-(trifluoromethyl)benzamido)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid

Reduction: LiAlH4 in tetrahydrofuran (THF)

Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride (NaH)

Major Products Formed

Oxidation: 3-(trifluoromethyl)benzoic acid derivatives

Reduction: Alcohol derivatives of the original ester

Substitution: Various amide or ester derivatives depending on the nucleophile used

Applications De Recherche Scientifique

Methyl 2-(3-(trifluoromethyl)benzamido)acetate has several applications in scientific research:

Mécanisme D'action

The mechanism of action of methyl 2-(3-(trifluoromethyl)benzamido)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and modulate their activity . The exact pathways and molecular interactions depend on the specific application and target molecule .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Methyl 2-(3-(trifluoromethyl)phenyl)acetate

- Methyl 2-(3-(trifluoromethyl)benzoyl)acetate

- Methyl 2-(3-(trifluoromethyl)benzoate)

Uniqueness

Methyl 2-(3-(trifluoromethyl)benzamido)acetate is unique due to its amide functional group, which imparts distinct chemical and biological properties compared to similar compounds with ester or ketone functionalities . The presence of the trifluoromethyl group further enhances its reactivity and stability, making it a valuable compound in various research and industrial applications .

Activité Biologique

Methyl 2-(3-(trifluoromethyl)benzamido)acetate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a trifluoromethyl group that enhances lipophilicity, allowing for better membrane penetration. The presence of the aniline moiety facilitates interactions with biological targets such as enzymes and receptors, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The trifluoromethyl group increases the compound's hydrophobic character, which may enhance binding affinity to lipid membranes and target proteins. The amide bond allows for hydrogen bonding interactions with active sites on enzymes, modulating their activity effectively .

Antimicrobial Activity

Research has shown that compounds containing trifluoromethyl groups often exhibit enhanced antimicrobial properties. This compound has been investigated for its potential against various pathogens, including bacteria and fungi. In vitro studies indicate that the compound exhibits moderate antimicrobial activity, particularly against Gram-positive bacteria .

Anticancer Potential

The anticancer properties of similar trifluoromethyl-substituted compounds have been documented extensively. For instance, derivatives with trifluoromethyl groups have demonstrated significant cytotoxic effects against cancer cell lines such as HeLa and HCT116. This compound may share this potential due to its structural similarities with other active compounds .

Case Studies and Research Findings

- Antichlamydial Activity : A study highlighted that compounds with similar structures showed selective activity against Chlamydia. The presence of the trifluoromethyl group was crucial for this activity, indicating that this compound might also possess similar properties .

- Molecular Docking Studies : Investigations into docking interactions revealed that the compound could effectively bind to various protein targets involved in cancer progression. This suggests that it may act as a potential inhibitor for specific kinases implicated in tumor growth .

- Toxicity Assessments : Preliminary toxicity studies indicated that this compound did not show significant toxicity towards human cell lines at therapeutic concentrations, which is a critical factor in drug development .

Propriétés

IUPAC Name |

methyl 2-[[3-(trifluoromethyl)benzoyl]amino]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F3NO3/c1-18-9(16)6-15-10(17)7-3-2-4-8(5-7)11(12,13)14/h2-5H,6H2,1H3,(H,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSCPQOKDXQXMTN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CNC(=O)C1=CC(=CC=C1)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F3NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50336265 |

Source

|

| Record name | Methyl 2-(3-(trifluoromethyl)benzamido)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50336265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131648-66-3 |

Source

|

| Record name | Methyl 2-(3-(trifluoromethyl)benzamido)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50336265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.